6-(4-Methylphenyl)azepan-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-(4-Methylphenyl)azepan-2-one is a seven-membered heterocyclic compound containing a nitrogen atom in the ring It is a derivative of azepane, with a 4-methylphenyl group attached to the sixth position of the azepan-2-one ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(4-Methylphenyl)azepan-2-one can be achieved through several methods. One common approach involves the cyclization of appropriate precursors under specific conditions. For example, the reaction of 4-methylphenylamine with a suitable lactam precursor can lead to the formation of the desired azepan-2-one ring. The reaction conditions typically involve the use of catalysts and solvents to facilitate the cyclization process .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the final product in a form suitable for various applications .
Chemical Reactions Analysis
Types of Reactions
6-(4-Methylphenyl)azepan-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other derivatives.
Reduction: Reduction reactions can lead to the formation of reduced forms of the compound.
Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and catalyst, are optimized based on the desired transformation .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives .
Scientific Research Applications
6-(4-Methylphenyl)azepan-2-one has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules and materials.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Mechanism of Action
The mechanism of action of 6-(4-Methylphenyl)azepan-2-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 6-(4-Methylphenyl)azepan-2-one include other azepane derivatives, such as:
1-Dodecylazacycloheptan-2-one (Azone®): Known for its use as a penetration enhancer in transdermal drug delivery.
N-(6-(4-(Pyrazine-2-carbonyl)piperazine/homopiperazine-1-yl)pyridin-3-yl)benzamide derivatives: Studied for their anti-tubercular activity
Uniqueness
This compound is unique due to its specific structural features, such as the presence of a 4-methylphenyl group, which may impart distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .
Properties
Molecular Formula |
C13H17NO |
---|---|
Molecular Weight |
203.28 g/mol |
IUPAC Name |
6-(4-methylphenyl)azepan-2-one |
InChI |
InChI=1S/C13H17NO/c1-10-5-7-11(8-6-10)12-3-2-4-13(15)14-9-12/h5-8,12H,2-4,9H2,1H3,(H,14,15) |
InChI Key |
OCQLXQIBKSYECN-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)C2CCCC(=O)NC2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.